
Auristatin F
Übersicht
Beschreibung
Auristatin F is a synthetic analog of the natural compound dolastatin 10, which is derived from the marine organism Dolabella auricularia. It is a potent cytotoxic agent that inhibits cell division by disrupting microtubule dynamics. This compound is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Wirkmechanismus
Target of Action
Auristatin F, also known as Monomethyl this compound (MMAF), is primarily targeted towards microtubules . It is often used as a payload in antibody-drug conjugates (ADCs) . The ADCs generally consist of three parts: the antibody (selective targeting unit), the drug or warhead molecule (a cytotoxic agent), and the chemical linker connecting these . The antibody targets antigens on the diseased cells, after which the entire ADC is internalized by endocytosis .
Mode of Action
This compound is an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This selective delivery system allows the cytotoxic agent to be delivered directly to the cancer cells, minimizing damage to healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in rats . The bioavailability of this compound was found to be 0% with high clearance . This suggests that this compound is rapidly cleared from the body, which could potentially limit its bioavailability. When used as a payload in adcs, the antibody component can help improve the bioavailability of this compound by facilitating its targeted delivery to cancer cells .
Result of Action
The primary result of this compound’s action is the induction of cell death or apoptosis in cancer cells . By disrupting microtubule dynamics and blocking cell division, this compound triggers apoptosis, thereby eliminating the cancer cells . This makes this compound a potent cytotoxic agent against several cancer cell types when delivered as part of ADCs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of ADCs can be affected by the tumor microenvironment, including factors such as extracellular pH, hypoxia, and the presence of certain enzymes . Additionally, the structural properties of this compound can also influence its action. Studies have found that in solution, half of the this compound molecules are locked in an inactive conformation, which could potentially decrease their efficiency and increase the risk of side effects . Therefore, understanding and optimizing these environmental factors could potentially enhance the performance of this compound in ADCs .
Biochemische Analyse
Biochemical Properties
Auristatin F is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby inhibiting cell division . This interaction is characterized by the binding of this compound to the vinca domain of tubulin .
Cellular Effects
This compound exhibits strong anticancer cytotoxicity . It has been observed to have high potency against several cancer cell types when delivered as antibody-drug conjugates . It exerts its effects by inhibiting cellular division via disruption of microtubule dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of tubulin polymerization . It binds to the vinca domain of tubulin, disrupting its polymerization and thus inhibiting cell division . This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits potent cytotoxicity against cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound undergoes metabolic conversion, with demethylation being a major metabolic pathway
Transport and Distribution
Auristatins, including this compound, are generally classified by their membrane permeability
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm due to its interaction with tubulin, a cytoplasmic protein
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Auristatin F is synthesized through a series of chemical reactions that involve the coupling of various amino acids and other organic molecules. The synthesis typically starts with the preparation of intermediate compounds, which are then assembled into the final product through peptide bond formation and other chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity to meet the stringent requirements of pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Auristatin F unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion dehydroxylierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Applications in Antibody-Drug Conjugates (ADCs)
2.1 Mechanism of Action
Auristatin F is primarily utilized as a cytotoxic payload in ADCs, which are designed to deliver targeted therapy directly to cancer cells. The mechanism involves the conjugation of monoclonal antibodies that specifically recognize tumor-associated antigens with this compound. Once internalized by the target cells, the ADC releases MMAF, leading to microtubule disruption and cell death .
2.2 Clinical Development
Several ADCs incorporating this compound are currently under investigation or have received regulatory approval:
- GENA-111 : An ADC targeting BCAM (B-cell adhesion molecule) that has shown promising results in preclinical studies against epithelial cancers. In xenograft models, GENA-111 demonstrated significant therapeutic potency, suggesting its potential as a treatment option for BCAM-positive tumors .
- FS-1502 : A recombinant HER2 humanized monoclonal antibody conjugated with MMAF, currently being researched for its efficacy against HER2-positive cancers .
2.3 Comparative Efficacy
Research indicates that auristatin-based ADCs can outperform traditional chemotherapeutics due to their targeted delivery mechanism. For instance, MMAF exhibits lower IC50 values compared to other agents like MMAE, while also providing a favorable pharmacokinetic profile that enhances therapeutic indices in clinical settings .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of MMAF is crucial for optimizing its use in clinical applications. Studies have shown that MMAF has distinct absorption and distribution characteristics compared to other auristatins:
- Hydrophilicity : The increased hydrophilicity of MMAF reduces its tendency to aggregate in systemic circulation, which can lead to lower toxicity profiles and improved patient outcomes .
- Metabolic Stability : Research into the metabolic pathways of MMAF reveals insights into its stability and degradation products, which are essential for predicting therapeutic efficacy and safety during clinical trials .
Case Studies
Several case studies highlight the successful application of this compound in clinical research:
- Case Study 1 : In a Phase 1 trial involving GENA-111, patients with advanced epithelial cancers showed significant tumor reduction after treatment with the ADC. The study emphasized the importance of targeting BCAM for effective therapy .
- Case Study 2 : FS-1502 demonstrated promising results in early-phase trials for HER2-positive breast cancer patients, showcasing enhanced response rates compared to standard treatments .
Vergleich Mit ähnlichen Verbindungen
Monomethyl Auristatin E: Another synthetic analog of dolastatin 10, known for its high membrane permeability and bystander cytotoxic activity.
Dolastatin 10: The natural compound from which Auristatin F is derived, known for its potent antimitotic activity.
Uniqueness of this compound: this compound is unique due to its low membrane permeability and resistance to efflux pumps, which makes it less likely to be expelled from cancer cells. This property enhances its effectiveness as a payload in antibody-drug conjugates, providing targeted and sustained cytotoxic activity .
Biologische Aktivität
Auristatin F, a potent anti-tubulin agent, is a derivative of the marine natural product dolastatin 10. It exhibits significant biological activity, particularly in the context of cancer therapy, primarily through its incorporation into antibody-drug conjugates (ADCs). This article delves into the mechanisms of action, pharmacokinetics, case studies, and comparative efficacy of this compound.
This compound functions by inhibiting microtubule polymerization, which is essential for cell division. This mechanism leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The compound's structure allows it to bind effectively to tubulin, disrupting normal mitotic processes.
Chemical Properties:
- Chemical Name: (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid
- Molecular Weight: 731.96 g/mol
- CAS Number: 141205-32-5
- Solubility: DMSO up to 20 mM .
Pharmacokinetics and Metabolism
Recent studies have focused on the pharmacokinetic properties of this compound when used as a payload in ADCs. A study utilizing liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-TOF-MS/MS) revealed that this compound has a bioavailability of 0% in rats due to rapid clearance. Seven metabolites were identified, with demethylation being the primary metabolic pathway .
Case Studies and Clinical Applications
-
Trastuzumab-Monomethyl this compound (LCB14-0110):
A study investigated the biodistribution and tumor targeting capability of trastuzumab conjugated with monomethyl this compound in JIMT-1 xenograft mice. The results indicated effective tumor targeting and significant therapeutic potential against HER2-positive breast cancer . -
Antibody-drug Conjugates:
The ADC GENA-111, which targets BCAM-positive epithelial cancers, demonstrated promising results in preclinical studies. The conjugate effectively delivered this compound directly to cancer cells, enhancing its cytotoxic effects while minimizing systemic toxicity .
Comparative Efficacy
The efficacy of this compound can be compared to its analogs such as Monomethyl Auristatin E (MMAE). While both compounds exhibit potent anti-cancer activity, MMAF is noted for its stability and lower toxicity profile when used in ADCs. However, MMAE may be more effective in certain contexts due to differences in their mechanism of action and cellular uptake characteristics .
Compound | Mechanism of Action | Stability | Toxicity Profile |
---|---|---|---|
This compound | Inhibits tubulin polymerization | Moderate | High |
Monomethyl Auristatin E (MMAE) | Inhibits tubulin polymerization | Low | Moderate |
Monomethyl this compound (MMAF) | Inhibits tubulin polymerization | High | Low |
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNCNVVZCUVPOT-FUVGGWJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.